Pyridazine, 3-chloro-5-(methylthio)-
Description
Significance of Pyridazine (B1198779) Core in Contemporary Organic Synthesis and Heterocyclic Chemistry
The pyridazine ring is a cornerstone in modern heterocyclic chemistry, primarily due to its prevalence in a multitude of biologically active compounds. fiveable.meacs.org Its derivatives are noted for a wide array of pharmacological activities, including antitumor and anti-inflammatory properties. fiveable.me The unique physicochemical characteristics of the pyridazine core, such as weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, make it a valuable scaffold in drug design. nih.gov
The structural versatility of pyridazines allows for easy functionalization at various positions on the ring, making them attractive building blocks for novel therapeutic agents. nih.gov This adaptability has led to the incorporation of the pyridazine structure in several commercially available drugs, highlighting its significance in medicinal chemistry. wikipedia.org
Examples of Drugs Containing the Pyridazine Core: wikipedia.org
Cefozopran
Cadralazine
Minaprine
Pipofezine
Hydralazine
Furthermore, pyridazine derivatives are integral in the development of agrochemicals, such as herbicides like credazine (B1669606) and pyridate. wikipedia.org
Historical Development of Pyridazine Ring System Functionalization
The journey of pyridazine chemistry began in the late 19th century. In 1885, the term "pyridazine" was first introduced by Knorr. liberty.edu A year later, Emil Fischer achieved the first synthesis of a substituted pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.orgliberty.edu This was followed by the synthesis of the unsubstituted parent pyridazine by Taüber. liberty.edu
For many years, pyridazines remained a subject of academic interest with limited practical applications. A significant turning point came in 1971 with the discovery of naturally occurring pyridazines produced by Streptomyces jamaicensis. liberty.edu This discovery spurred further research, unveiling the vast potential of pyridazine derivatives in various fields, particularly in medicine and agriculture. The initial synthetic routes often involved the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org
Overview of Advanced Strategies for Pyridazine Scaffold Derivatization
Modern organic synthesis has introduced a variety of sophisticated methods for the derivatization of the pyridazine scaffold, allowing for the creation of complex and highly functionalized molecules.
Key strategies include:
Cycloaddition Reactions: The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, is a powerful tool for constructing the pyridazine ring with high regioselectivity. acs.orgrsc.org This method often involves the reaction of tetrazines with alkynes or other dienophiles. rsc.org
Condensation Reactions: The classical approach of reacting 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives remains a fundamental and widely used method for pyridazine synthesis. wikipedia.orgacs.org
Domino Reactions: One-pot, multi-component reactions, such as a domino SN/condensation/aza-ene addition cyclization sequence, provide an efficient pathway to highly substituted pyridazines. acs.org
Metal-Catalyzed Cyclizations: Transition metals like copper can catalyze cyclization reactions of precursors such as β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org
Functional Group Interconversion: Existing pyridazine rings can be modified through various reactions. For instance, treatment with phosphorus oxychloride can introduce a chloro substituent, which then serves as a versatile handle for further nucleophilic substitution reactions. nih.gov
These advanced synthetic methodologies have greatly expanded the library of accessible pyridazine derivatives, facilitating the exploration of their structure-activity relationships for various applications.
Mentioned Compounds
Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylpyridazine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 |
InChI Key |
ACGISNRHKYHDJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Methylthio Pyridazine and Analogous Structures
De Novo Pyridazine (B1198779) Ring Synthesis Approaches
The foundational construction of the pyridazine ring, known as de novo synthesis, involves the formation of the heterocyclic system from acyclic precursors. These methods are versatile, allowing for the introduction of various substituents onto the pyridazine core.
Cyclization Reactions for Pyridazine Core Construction
Cyclization reactions are the most common and classical methods for assembling the pyridazine ring. These typically involve the reaction of a precursor molecule containing a four-carbon backbone with a hydrazine-based reagent to form the characteristic 1,2-diazine ring.
The condensation of dicarbonyl compounds with hydrazine (B178648) and its derivatives is a cornerstone of pyridazine synthesis. nih.govresearchgate.netlibretexts.org The reaction of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303) yields a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. nih.govlibretexts.org This method is highly effective for both saturated and α,β-unsaturated 1,4-dicarbonyl compounds. researchgate.net
A common starting material for this type of reaction is maleic anhydride (B1165640), which upon treatment with hydrazine, undergoes cyclization to form pyridazine derivatives. researchgate.netnih.gov Similarly, mucohalic acids, such as mucochloric acid, can react with hydrazides to form pyridazin-3(2H)-ones.
The versatility of this approach is demonstrated by its application in synthesizing a wide array of substituted pyridazines. For instance, 3-oxo-2-arylhydrazonopropanals react with active methylene (B1212753) compounds in acetic anhydride to yield pyridazin-3-one derivatives. mdpi.com
Table 1: Examples of Pyridazine Synthesis via Hydrazine Condensation
| Starting Material(s) | Hydrazine Derivative | Product Type | Reference |
| 1,4-Diketone | Hydrazine | Dihydropyridazine (then oxidized) | nih.gov |
| Maleic Anhydride | Hydrazine | Pyridazinedione derivative | google.com |
| 3-Oxo-2-arylhydrazonopropanal, p-Nitrophenylacetic acid | - | Pyridazin-3-one derivative | mdpi.com |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | documentsdelivered.com |
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful modern tool for the synthesis of pyridazines. organic-chemistry.org This cycloaddition involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkene or alkyne). mdpi.com The reaction proceeds through a bicyclic intermediate that spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form a dihydropyridazine, which can then aromatize to the final pyridazine product. mdpi.com
This methodology offers high regioselectivity and functional group tolerance under mild, often metal-free conditions. organic-chemistry.org For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org Lewis acid mediation can also be employed, as seen in the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, which yields functionalized pyridazines with excellent regiocontrol. organic-chemistry.orgresearchgate.net
Table 2: IEDDA Reactions for Pyridazine Synthesis
| Diene | Dienophile | Key Features | Reference |
| 1,2,4,5-Tetrazines | Alkenes/Alkynes | [4+2] cycloaddition followed by N₂ extrusion | mdpi.com |
| 1,2,3-Triazines | 1-Propynylamines | Highly regioselective, metal-free | organic-chemistry.org |
| 3-Monosubstituted s-tetrazine | Silyl enol ether | Lewis acid-mediated, high regiocontrol | organic-chemistry.orgresearchgate.net |
Electrocyclization reactions, a type of pericyclic reaction, can also be employed to construct pyridazine and related heterocyclic systems. These reactions involve the formation of a sigma bond between the termini of a conjugated pi system. Specifically, aza-6π-electrocyclic reactions of azatrienes can produce dihydropyridines, which are precursors to pyridines and can be conceptually extended to diazine systems. While less common for pyridazine synthesis itself, the principles are relevant. For instance, a cascade aza-Wittig/6π-electrocyclization process has been developed for synthesizing 1,6-dihydropyridines, demonstrating the utility of electrocyclization in forming six-membered nitrogen-containing heterocycles under mild, metal-free conditions.
Modern Methodologies for Fused Pyridazine Systems
The synthesis of pyridazines fused to other heterocyclic or carbocyclic rings is of great interest for developing novel chemical entities with unique properties. Modern synthetic strategies often build upon classical methods or employ novel cyclization pathways.
One approach involves starting from a pre-existing pyridazine or pyridine (B92270) ring and constructing the fused ring onto it. For example, pyrido[3,4-c]pyridazine (B3354903) derivatives can be synthesized starting from substituted pyridines through sequences like the Widman-Stoermer or Japp-Klingemann reactions. mdpi.com Alternatively, substituted pyridazinones can undergo condensation and cyclization to form fused pyridopyridazinedione systems. mdpi.com
Another powerful technique is the use of cycloaddition reactions. The hetero-Diels-Alder reaction between 1,2,4,5-tetrazine-3,6-dicarboxylates and cyclic imines leads to fused pyridazine systems through a cycloaddition-dinitrogen extrusion-aromatization sequence. mdpi.com These modern methods provide access to complex polycyclic structures that are otherwise difficult to obtain. mdpi.comnih.gov
Targeted Synthesis of 3-Chloro-5-(methylthio)pyridazine
While numerous methods exist for general pyridazine synthesis, the targeted preparation of 3-chloro-5-(methylthio)pyridazine is not extensively documented. However, a highly plausible and efficient synthetic route can be devised based on the principles of nucleophilic aromatic substitution (SNAr) on a suitable dichloropyridazine precursor.
The most logical precursor for this synthesis is 3,5-dichloropyridazine (B104411) . This starting material can be synthesized from 2,4,4,4-tetrachlorocrotonaldehyde by reaction with semicarbazide (B1199961) hydrochloride. chemicalbook.com
The synthesis of the target compound would then proceed via a regioselective nucleophilic aromatic substitution. The two chlorine atoms on the 3,5-dichloropyridazine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atoms. libretexts.orgpressbooks.pub Reaction with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or sodium hydrosulfide (B80085) (NaSH) followed by methylation, would lead to the displacement of one of the chlorine atoms. wuxiapptec.comlibretexts.org
The key challenge in this synthesis is controlling the regioselectivity of the substitution. The electronic environment of the C3 and C5 positions in 3,5-dichloropyridazine is not identical, which should favor the substitution at one position over the other. Studies on related dihalopyrazines and dihalopyrimidines have shown that the position of nucleophilic attack is influenced by the electronic effects of other substituents and the nature of the nucleophile. researchgate.netwuxiapptec.com In the absence of other directing groups on the 3,5-dichloropyridazine ring, a mixture of 3-chloro-5-(methylthio)pyridazine and 5-chloro-3-(methylthio)pyridazine might be expected, requiring separation. However, subtle differences in the activation provided by the adjacent and vinylogous nitrogen atoms could favor one isomer.
Proposed Synthetic Route:
Starting Material : 3,5-Dichloropyridazine chemicalbook.comsigmaaldrich.com
Nucleophile : Sodium thiomethoxide (NaSMe) libretexts.orgchemistrysteps.com
Reaction : Nucleophilic Aromatic Substitution (SNAr)
Mechanism : The reaction proceeds via an addition-elimination mechanism, where the thiomethoxide anion attacks one of the chlorine-bearing carbons to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.orgpressbooks.pub Subsequent elimination of a chloride ion restores the aromaticity of the ring and yields the product. libretexts.orgpressbooks.pub
Table 3: Proposed Synthesis of 3-Chloro-5-(methylthio)pyridazine
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1 | 3,5-Dichloropyridazine | Sodium thiomethoxide (NaSMe) | 3-Chloro-5-(methylthio)pyridazine | Nucleophilic Aromatic Substitution (SNAr) |
This proposed route is analogous to the well-established synthesis of 3-chloro-6-methylthiopyridazine from 3,6-dichloropyridazine (B152260), lending strong support to its feasibility. nih.gov The reaction conditions would likely involve treating 3,5-dichloropyridazine with one equivalent of sodium thiomethoxide in a polar aprotic solvent like DMF or DMSO at a controlled temperature to minimize disubstitution.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine functionalization. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when activated by electron-wthdrawing groups or when bearing good leaving groups like halogens. nih.gov Dihalogenated pyridazines, such as 3,6-dichloropyridazine, serve as versatile precursors, allowing for sequential and regioselective substitution reactions. jofamericanscience.org The relative reactivity of different positions on the pyridazine ring can be influenced by the electronic properties of existing substituents, enabling controlled synthesis of unsymmetrically substituted products. uni-muenchen.dewuxiapptec.com
The synthesis of 3-chloro-5-(methylthio)pyridazine and its isomers often begins with a dihalogenated pyridazine, such as 3,6-dichloropyridazine or 3,5-dichloropyridazine. The introduction of a methylthio group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction using a thiolate reagent like sodium methanethiolate (B1210775) or lithium methanethiolate.
This substitution is highly regioselective. For instance, the reaction of 3,6-dichloropyridazine 1-oxide with various sulfur nucleophiles, including thiourea (B124793) and phenylmethanethiol, occurs selectively at the 6-position. rsc.org This selectivity is crucial as it allows for the monosubstitution of one chlorine atom while leaving the other available for subsequent chemical transformations. The preparation of 3-alkylthio-6-chloropyridazines from commercially available 3,6-dichloropyridazine is a key step in creating versatile building blocks for more complex molecules. uni-muenchen.de
The general reaction scheme for this regioselective substitution is presented below:
| Reactant | Reagent | Product | Description |
| 3,6-Dichloropyridazine | Sodium Methanethiolate (NaSMe) | 3-Chloro-6-(methylthio)pyridazine | A regioselective SNAr reaction where one chlorine atom is displaced by the methylthiolate nucleophile. |
These chlorination processes are fundamental as they install the leaving groups necessary for the subsequent introduction of nucleophiles like the methylthiolate group.
| Precursor | Chlorinating Agent | Product | Description |
| Maleic Hydrazide | Phosphorus Oxychloride (POCl₃) | 3,6-Dichloropyridazine | Conversion of a pyridazine-diol to a dichloropyridazine, a key precursor for SNAr. chemicalbook.com |
| 3,6-Dihydroxypyridazine | N-chlorosuccinimide (NCS) / HCl | 3,6-Dichloropyridazine | A method using NCS as the chlorinating agent. google.com |
Sequential Functionalization Strategies for Pyridazine Scaffolds
The concept of sequential functionalization is pivotal in the synthesis of polysubstituted pyridazines. This strategy leverages the differential reactivity of various positions on the pyridazine ring to introduce distinct functional groups in a stepwise manner. Starting with a precursor like 3,6-dichloropyridazine, a first nucleophilic substitution can be performed selectively at one position, leaving the second chlorine atom intact for a different, subsequent reaction. uni-muenchen.de
For example, after the initial regioselective introduction of a methylthio group to form 3-chloro-6-(methylthio)pyridazine, the remaining chlorine atom can be targeted in a second step. This second step can involve another SNAr reaction with a different nucleophile or a transition metal-catalyzed cross-coupling reaction. This stepwise approach provides a powerful and flexible route to a wide array of tri- and tetra-functionalized pyridazines, where the substitution pattern is precisely controlled. uni-muenchen.deuni-muenchen.de This methodology allows chemists to build complex molecular architectures on the pyridazine scaffold with a high degree of control over the final structure. documentsdelivered.com
Methodological Advancements in Pyridazine Synthesis
Beyond classical substitution reactions, modern organic synthesis has introduced advanced methodologies that enhance the efficiency, speed, and scope of pyridazine preparation. These include the use of transition-metal catalysis to construct the heterocyclic ring system and microwave-assisted protocols to accelerate reaction times.
Transition Metal-Catalyzed Pyridazine Annulation
Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including the pyridazine core. uni-muenchen.de Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, can be catalyzed by metals such as rhodium, palladium, or copper. researchgate.net These methods often proceed through pathways like C-H activation, allowing for the efficient assembly of substituted pyridazines from simpler, acyclic precursors. rsc.org For example, a rhodium(III)-catalyzed [5+1] annulation reaction has been developed that utilizes a pyridazine directing group to construct new fused heterocyclic systems. nih.gov Another approach involves the TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, providing straightforward access to a variety of trisubstituted pyridazines. acs.org These advanced methods offer alternative and often more direct routes to complex pyridazine derivatives compared to traditional multi-step functionalization of a pre-formed ring. rsc.org
Microwave-Assisted Synthetic Protocols for Pyridazines
Microwave-assisted synthesis has become a widely adopted technique to accelerate a variety of chemical transformations, including the synthesis of pyridazines. chemicalbook.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. uni-muenchen.dechemicalbook.com This technology has been successfully applied to both the formation of the pyridazine ring and its subsequent functionalization. For instance, microwave-assisted cyclocondensation of 1,4-diketones with hydrazine provides a rapid entry to 3,4,6-trisubstituted pyridazines. uni-muenchen.de Similarly, SNAr reactions on halogenated pyridazines can be significantly expedited using microwave heating, making the synthesis of compounds like 3-chloro-5-(methylthio)pyridazine more efficient. chemicalbook.comgoogle.com
Continuous Flow Methodologies in Pyridazine Production
Continuous flow chemistry has emerged as a powerful and advantageous alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netazolifesciences.com This methodology involves pumping reagents through a network of tubes or channels, where they mix and react. nih.gov The continuous nature of the process offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, higher yields, improved product purity, and greater safety, particularly when handling hazardous reagents or intermediates. researchgate.netazolifesciences.comnih.gov
The application of flow chemistry has been extensively documented for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov While specific literature detailing the continuous flow synthesis of 3-chloro-5-(methylthio)pyridazine is not abundant, the principles and techniques have been successfully applied to analogous structures, such as highly substituted pyrazoles and for key reaction types like nucleophilic aromatic substitution (SNAr), which are directly relevant to pyridazine synthesis. mit.eduresearchgate.net
The synthesis of substituted pyridazines often begins with precursors like 3,6-dichloropyridazine. The introduction of a methylthio group at the C5 position would typically involve a nucleophilic aromatic substitution reaction with a methanethiolate source. Performing such reactions in a continuous flow setup allows for precise control over stoichiometry and temperature, which is crucial for achieving regioselectivity and minimizing side-product formation. For instance, a flow reactor can be heated to temperatures above the solvent's boiling point by applying back pressure, significantly accelerating the reaction and reducing the residence time from hours to minutes. mit.edu This rapid heating and cooling, combined with efficient mixing in microreactors, prevents the decomposition of sensitive products. researchgate.net
A representative continuous flow setup for the synthesis of a substituted pyridazine via SNAr is depicted in the table below. This conceptual model is based on established flow chemistry principles for analogous heterocyclic systems.
Table 1: Representative Parameters for Continuous Flow Synthesis of a Substituted Pyridazine
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Reactant A | Solution of 3,6-dichloropyridazine in a suitable solvent (e.g., DMF, DMSO) | 0.1 - 1.0 M |
| Reactant B | Solution of nucleophile (e.g., Sodium thiomethoxide) in the same or a miscible solvent | 1.0 - 1.2 equivalents |
| Pump System | Two independent HPLC pumps or syringe pumps for precise flow rate control | 0.1 - 10.0 mL/min |
| Micromixer | T-mixer or static mixer to ensure rapid and efficient mixing of reactant streams | Internal volume < 100 µL |
| Reactor | Heated coiled tube reactor (e.g., PFA, Stainless Steel) | 1 - 20 mL volume |
| Temperature | Maintained by an external heating system (e.g., oil bath, heating block) | 80 - 180 °C |
| Residence Time | Calculated from reactor volume and total flow rate | 2 - 30 minutes |
| Pressure | Controlled by a back-pressure regulator (BPR) to suppress solvent boiling | 50 - 200 psi |
| Work-up | In-line quenching with an aqueous stream followed by liquid-liquid extraction | Continuous separation module |
Research on the continuous flow synthesis of highly functionalized pyrazoles has demonstrated the power of this "assembly-line" approach. mit.edu In these systems, multiple reactor modules are connected in sequence to perform diazoalkane formation, cycloaddition, N-alkylation, and other modifications in a telescoped fashion, without isolating intermediates. mit.edu This strategy significantly reduces production time and waste. mit.edu The same modular approach could be envisioned for the production of 3-chloro-5-(methylthio)pyridazine and its derivatives, starting from basic precursors and sequentially introducing the required functional groups in different reactor modules. This would provide a flexible and efficient route to a library of diverse pyridazine compounds. nih.gov The enhanced safety of handling potentially hazardous reagents in small, controlled volumes within a closed flow system further underscores the advantages of this methodology for industrial-scale production. nih.gov
Reactivity and Advanced Chemical Transformations of 3 Chloro 5 Methylthio Pyridazine
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridazine (B1198779) ring significantly facilitates nucleophilic aromatic substitution (SNAr) reactions. The two adjacent nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to nucleophilic attack. This is particularly true for carbon atoms bearing a good leaving group, such as a halogen.
The chlorine atom at the C3 position of 3-chloro-5-(methylthio)pyridazine is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse pyridazine derivatives. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.
Research has demonstrated the substitution of the chloro group with various nitrogen, oxygen, and sulfur nucleophiles. For instance, treatment with amines at elevated temperatures can readily produce aminopyridazine derivatives. Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether functionalities, respectively.
In a related pyrido[3,4-d]pyrimidine system, the chloro group on the pyridazine core is readily displaced by amines in N-methyl-2-pyrrolidone (NMP) at high temperatures. acs.org The reactivity of chloropyridazines with nitrogen-containing nucleophiles like potassium amide in liquid ammonia (B1221849) has also been extensively studied, often proceeding through various mechanisms including SNAr.
Table 1: Examples of Nucleophilic Substitution at the Chloro Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 3-Amino-5-(methylthio)pyridazine |
| Alkoxide | R-ONa | 3-Alkoxy-5-(methylthio)pyridazine |
| Thiolate | R-SNa | 3-(Alkylthio)-5-(methylthio)pyridazine |
Note: This table represents general reactivity patterns for chloropyridazines.
The reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with various phenoxides provides a clear example of regioselective nucleophilic substitution of a chlorine atom on a pyridazine ring, with one chlorine being preferentially substituted over the other. clockss.org This highlights how the electronic environment of the ring, influenced by other substituents, can direct the outcome of such reactions.
The methylthio (-SMe) group at the C5 position exhibits dual reactivity. While it is not as good a leaving group as chlorine, its reactivity can be enhanced through oxidation. Oxidation of the sulfide to a sulfoxide (-S(O)Me) or a sulfone (-SO₂Me) transforms the methylthio moiety into a much better leaving group. These oxidized derivatives can then undergo nucleophilic substitution with a second set of nucleophiles, allowing for a stepwise, selective difunctionalization of the pyridazine ring.
For example, in the synthesis of pyrido[3,4-d]pyrimidine inhibitors, a methylthio group is first displaced by an amine, and then a second chloro substituent is replaced. acs.org In other contexts, the sulfide is deliberately oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to a sulfone, which is then readily displaced by nucleophiles. acs.org This strategy provides a powerful tool for introducing molecular diversity.
The sulfur atom of the methylthio group can also act as a nucleophilic site itself, primarily through reactions at the sulfur center, such as the aforementioned oxidation.
Regioselectivity is a critical consideration in the nucleophilic substitution of polysubstituted pyridazines. The position of nucleophilic attack is governed by the electronic influence of the existing substituents and the inherent electronic distribution of the pyridazine ring. In 3-chloro-5-(methylthio)pyridazine, the carbon at position 3 is the primary site for SNAr due to the presence of the excellent chloro leaving group.
In cases where the pyridazine ring lacks a good leaving group, nucleophilic addition can sometimes proceed via the formation of transient, highly reactive intermediates known as pyridynes. The generation of a 3,4-pyridyne intermediate from a 3-chloropyridine precursor, for instance, allows for subsequent regioselective addition of a nucleophile. nih.govnih.gov The regioselectivity of this addition can be controlled by other substituents on the ring that distort the pyridyne triple bond, thereby favoring nucleophilic attack at one of the two carbons. nih.gov While not directly documented for 3-chloro-5-(methylthio)pyridazine, such mechanisms are crucial in the broader context of substituted pyridazine and pyridine (B92270) chemistry. nih.govnih.gov
Studies on 2,4-dichloroquinazoline have shown that nucleophilic substitution consistently occurs regioselectively at the C4 position, demonstrating how the electronic environment of the heterocyclic system directs reactivity. nih.gov Similarly, the regioselectivity of cycloaddition reactions to form new fused ring systems, such as pyrrolo[1,2-b]pyridazines, is carefully controlled by the nature of the reactants and the substitution pattern of the initial pyridazine. nih.gov
Electrophilic Reactions on the Pyridazine Ring System
While the electron-deficient nature of the pyridazine ring makes it generally unreactive towards classical electrophilic aromatic substitution, modern synthetic methods have enabled the functionalization of C-H bonds through various transition-metal-catalyzed processes and directed metalation strategies.
C-H functionalization has become a powerful tool for the synthesis and modification of heterocyclic compounds. nih.gov For electron-deficient systems like pyridazine, these reactions typically require a catalyst, often based on transition metals such as palladium, rhodium, or copper. nih.govbeilstein-journals.org These methods allow for the direct formation of C-C or C-heteroatom bonds at positions that are otherwise difficult to functionalize.
While specific C-H functionalization studies on 3-chloro-5-(methylthio)pyridazine are not widely reported, the principles developed for related N-heterocycles are applicable. nih.gov Strategies often involve directing groups to control the regioselectivity of the C-H activation step. The lone pair electrons on the pyridazine nitrogen atoms can coordinate to the metal catalyst, but this can also deactivate the system. Therefore, successful C-H functionalization often relies on a careful choice of catalyst, ligands, and reaction conditions to achieve the desired selectivity and yield.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium or a hindered metal amide), directing deprotonation to the adjacent ortho position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.
For the pyridazine scaffold, the ring nitrogen atoms themselves can act as directing groups. However, the acidity of the ring protons and the potential for competing nucleophilic addition of the base can complicate these reactions. harvard.edu The use of hindered magnesium or zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the directed metalation of pyridazines. researchgate.netacs.org
Furthermore, Lewis acids like BF₃·OEt₂ can be used to enhance the regioselectivity of metalation. nih.gov The Lewis acid coordinates to one of the pyridazine nitrogens, increasing the acidity of the adjacent C-H bond and directing the base to deprotonate at that specific position. nih.govresearchgate.net This approach has been used to achieve highly regioselective C3 or C4 metalation of the parent pyridazine ring. nih.gov In 3-chloro-5-(methylthio)pyridazine, the chloro and methylthio groups, along with the ring nitrogens, would influence the regiochemical outcome of any DoM reaction, providing potential pathways to specifically functionalize the C4 or C6 positions.
Table 2: Reagents for Directed Metalation of Pyridazine Scaffolds
| Reagent/System | Description | Typical Outcome | Reference |
|---|---|---|---|
| TMPMgCl·LiCl | A hindered magnesium amide base. | Effects efficient directed metalation of electron-poor heteroarenes. | harvard.edu |
| TMPLi | A strong, hindered lithium amide base. | Used for directed ortho-metalation. | researchgate.net |
These advanced methodologies open up avenues for the synthesis of polysubstituted pyridazines that are not accessible through classical substitution chemistry, making 3-chloro-5-(methylthio)pyridazine a valuable precursor for complex molecular architectures.
Oxidation Chemistry
The sulfur atom of the methylthio group and the nitrogen atoms of the pyridazine ring are susceptible to oxidation, leading to a range of functionalized derivatives with altered electronic and steric properties.
The methylthio group (-SMe) can be selectively oxidized to the corresponding sulfoxide (-SOMe) and sulfone (-SO₂Me) groups. These transformations are valuable as they significantly modify the electronic nature of the substituent, turning the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide and sulfone moieties.
Common oxidizing agents for this transformation include:
meta-Chloroperoxybenzoic acid (m-CPBA) : This is a widely used and versatile reagent for the oxidation of sulfides. By controlling the stoichiometry, one can often selectively obtain the sulfoxide (using ~1 equivalent of m-CPBA) or the sulfone (using >2 equivalents). The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below room temperature.
Hydrogen Peroxide (H₂O₂) : As a "green" oxidant, H₂O₂ is an attractive choice, with water being the only byproduct. The reaction is often carried out in acetic acid, which can activate the peroxide. This system provides a highly selective method for converting sulfides to sulfoxides.
Other Oxidants : Other reagents like Oxone® (potassium peroxymonosulfate), sodium periodate, and various metal-based catalysts can also be employed for this oxidation.
| Oxidizing Agent | Product (with 3-chloro-5-(methylthio)pyridazine) | Typical Conditions |
| m-CPBA (~1 eq.) | 3-Chloro-5-(methylsulfinyl)pyridazine | DCM, 0 °C to rt |
| m-CPBA (>2 eq.) | 3-Chloro-5-(methylsulfonyl)pyridazine | DCM, 0 °C to rt |
| H₂O₂ / Acetic Acid | 3-Chloro-5-(methylsulfinyl)pyridazine | Acetic Acid, rt |
The pyridazine ring itself can undergo oxidation, specifically at the nitrogen atoms, to form N-oxides. This transformation is typically achieved using peroxy acids, such as m-CPBA or peracetic acid. The formation of a pyridazine N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions.
For a disubstituted pyridazine like 3-chloro-5-(methylthio)pyridazine, oxidation could potentially occur at either N-1 or N-2. The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents on the ring. Electron-donating groups tend to direct oxidation to the adjacent nitrogen atom, while electron-withdrawing groups have the opposite effect. The interplay between the chloro and methylthio groups would determine the primary site of N-oxidation. The resulting N-oxides are valuable intermediates; for instance, they can serve as precursors for reactive oxygen species upon photoactivation.
Rearrangement and Ring Contraction Reactions
While specific documented instances of rearrangement and ring contraction reactions for 3-chloro-5-(methylthio)pyridazine are not extensively reported in the scientific literature, the chemical nature of its structure suggests a potential for such transformations. The presence of a labile chloro substituent and the pyridazine ring, which is susceptible to nucleophilic attack, are key features that could facilitate these reactions. Inferences can be drawn from the observed reactivity of similarly substituted chloro-heterocycles and pyridazine derivatives.
One of the plausible, yet underexplored, reaction pathways for pyridazine derivatives is ring contraction to form more stable five-membered heterocyclic rings, such as pyrazoles. This type of transformation has been observed in other chloro-substituted nitrogen heterocycles, particularly upon treatment with strong nucleophiles like hydrazine (B178648). For instance, the reaction of certain chloronaphthyridines with hydrazine hydrate (B1144303) has been shown to yield pyrazol-5-ylpyridines, indicating a ring-opening and subsequent re-cyclization mechanism that results in a contracted ring system.
Although direct experimental data for 3-chloro-5-(methylthio)pyridazine is not available, a hypothetical reaction pathway for its ring contraction to a pyrazole derivative upon reaction with hydrazine can be proposed. The reaction would likely initiate with the nucleophilic substitution of the chlorine atom by a hydrazine molecule. Subsequent intramolecular cyclization and rearrangement could lead to the formation of a pyrazole ring. The specific substitution pattern on the resulting pyrazole would depend on the precise mechanism of ring opening and closure.
The following table outlines a hypothetical reaction scheme and the potential products, based on the known reactivity of similar compounds.
| Reactant | Reagent | Hypothetical Product(s) | Reaction Type |
| Pyridazine, 3-chloro-5-(methylthio)- | Hydrazine hydrate | 3(5)-(Methylthio)-1H-pyrazol-4-carboxaldehyde hydrazone | Ring Contraction |
| Pyridazine, 3-chloro-5-(methylthio)- | Substituted Hydrazines | N-substituted 3(5)-(methylthio)pyrazole derivatives | Ring Contraction |
It is important to emphasize that the reactions described are based on established principles of heterocyclic chemistry and documented transformations of analogous structures. Further experimental investigation is necessary to confirm the viability of these rearrangement and ring contraction pathways for 3-chloro-5-(methylthio)pyridazine and to fully characterize the resulting products and reaction conditions. The exploration of such reactions could open new avenues for the synthesis of novel pyrazole derivatives with potential applications in medicinal chemistry and materials science.
Mechanistic Elucidation and Theoretical Investigations
Detailed Mechanistic Studies of Pyridazine (B1198779) Formation and Functionalization
Mechanistic studies on pyridazine ring systems provide a fundamental understanding of the reaction pathways, including the identification of transient species and the factors that control selectivity.
Another common route to pyridazines is the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648), which proceeds through a dihydropyridazine intermediate that is subsequently oxidized to the aromatic pyridazine. The choice of oxidizing agent and reaction conditions can be critical in this step to avoid side reactions.
In the synthesis and functionalization of polysubstituted pyridazines like 3-chloro-5-(methylthio)pyridazine, controlling regioselectivity and chemoselectivity is of paramount importance. slideshare.net Regioselectivity dictates the position at which a substituent is introduced or a reaction occurs on the pyridazine ring. For instance, in electrophilic substitution reactions, the inherent electronic properties of the pyridazine ring, which is electron-deficient, and the directing effects of the existing chloro and methylthio groups will determine the position of the incoming electrophile. The nitrogen atoms strongly deactivate the ring towards electrophilic attack, making such reactions challenging. However, functionalization is often achieved through nucleophilic substitution, particularly of the chloro group.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In 3-chloro-5-(methylthio)pyridazine, a nucleophile could potentially react at the carbon atom bearing the chlorine (a typical site for nucleophilic aromatic substitution) or interact with the sulfur atom of the methylthio group. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be tuned to favor one reaction pathway over the other. For example, hard nucleophiles might favor attack at the carbon-chlorine bond, while soft nucleophiles might have a greater affinity for the sulfur atom.
The outcome of chemical reactions involving pyridazines can often be dictated by whether the reaction is under kinetic or thermodynamic control. acs.org Under kinetic control, the major product is the one that is formed fastest, corresponding to the reaction pathway with the lowest activation energy. Under thermodynamic control, the major product is the most stable one, which may not necessarily be the one that forms the quickest.
In the context of pyridazine functionalization, the metalation of the pyridine (B92270) ring has been shown to be influenced by kinetic and thermodynamic factors, leading to different substitution patterns. acs.org For 3-chloro-5-(methylthio)pyridazine, a reaction such as lithiation could potentially occur at different positions on the ring. The position of initial deprotonation might be governed by the kinetic acidity of the C-H bonds, which is influenced by the adjacent substituents. Over time or at higher temperatures, a rearrangement to a more thermodynamically stable lithiated intermediate might occur, leading to a different final product upon quenching with an electrophile.
Computational Chemistry and Density Functional Theory (DFT) Applications
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of heterocyclic compounds like pyridazine.
DFT calculations are widely used to characterize the electronic structure of molecules, providing valuable information about electron distribution, molecular orbitals, and electrostatic potential. iiste.orgiiste.org For the parent pyridazine molecule, theoretical studies have calculated various electronic properties. iiste.org These studies reveal how the positions of the nitrogen atoms influence the electronic and structural properties compared to benzene. iiste.orgiiste.org
For 3-chloro-5-(methylthio)pyridazine, the electronic structure is modulated by the substituents. The chlorine atom is an electron-withdrawing group via induction but can be a weak π-donor through resonance. The methylthio group is generally considered to be an electron-donating group through resonance. DFT calculations can precisely quantify these effects, predict the molecular dipole moment, and map the electron density.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low HOMO-LUMO energy gap is often associated with higher chemical reactivity. gsconlinepress.com DFT studies on pyridazine derivatives have shown how different substituents affect these frontier orbitals. gsconlinepress.com Such calculations can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO distribution would indicate the positions most susceptible to nucleophilic attack, which is expected to be the carbon atom attached to the chlorine.
Table 1: Calculated Electronic Properties of Pyridazine and Related Diazines using DFT (B3LYP/6-31(d,p)) (Note: Data is for the parent diazine rings and serves as a reference for understanding the electronic properties of substituted derivatives.)
| Molecule | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -246.78 | -6.89 | -0.11 | 6.78 | 2.5835 |
| Pyridazine | -282.16 | -7.45 | -0.43 | 7.02 | 4.6739 |
| Pyrimidine | -282.17 | -7.31 | -0.21 | 7.10 | 2.7663 |
| Pyrazine | -282.17 | -7.12 | -0.09 | 7.03 | 0.0000 |
Data sourced from theoretical studies on diazines. iiste.org
Theoretical modeling allows for the detailed exploration of reaction mechanisms by calculating the energy profiles of reaction pathways. researchgate.net This involves identifying and characterizing the geometries and energies of reactants, intermediates, transition states, and products.
For pyridazine synthesis via 6π-electrocyclization, computational studies have demonstrated that the reaction proceeds preferentially from the Z-thiol isomers of the starting thiohydrazone through a 2,3-diazatriene intermediate. researchgate.net These models provide energy barriers (activation energies) that can be correlated with experimental reaction rates.
In the case of functionalizing 3-chloro-5-(methylthio)pyridazine, DFT can be used to model reaction pathways for nucleophilic aromatic substitution. By calculating the energy profile for the addition of a nucleophile to the ring to form a Meisenheimer-like intermediate and the subsequent expulsion of the chloride ion, researchers can understand the factors influencing the reaction rate. These models can also compare the energy barriers for substitution at the 3-position versus potential reactions at other sites, thus explaining the observed regioselectivity. Such theoretical investigations provide a powerful complement to experimental studies, offering a molecular-level understanding of the chemical transformations of pyridazine derivatives.
Prediction of Spectroscopic Properties to Aid Structural Assignment
Theoretical prediction of spectroscopic properties has become an indispensable tool in the structural elucidation of novel chemical entities. By employing computational methods, such as Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters with a high degree of accuracy. These calculated spectra can then be compared with experimental data to confirm the molecular structure of a synthesized compound. This approach is particularly valuable for complex molecules or when empirical interpretation of spectra is ambiguous.
While specific theoretical investigations on Pyridazine, 3-chloro-5-(methylthio)- are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on structurally related pyridazine derivatives. Computational studies on molecules like 3-chloro-6-methoxypyridazine have demonstrated the power of DFT in accurately predicting vibrational and electronic spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. These studies typically involve optimizing the molecular geometry of the compound at a specific level of theory and then calculating the desired spectroscopic properties.
For Pyridazine, 3-chloro-5-(methylthio)- , a similar computational approach would be expected to yield valuable data for its structural confirmation. The predicted spectroscopic data would serve as a benchmark for comparison with experimental results, thereby aiding in an unambiguous structural assignment.
Predicted Spectroscopic Data (Hypothetical)
The following tables represent hypothetical predicted spectroscopic data for Pyridazine, 3-chloro-5-(methylthio)- , based on the types of results typically obtained from DFT calculations for similar heterocyclic compounds. It is crucial to note that these are illustrative examples and not experimentally verified or specifically calculated data from published research.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.2 - 7.4 |
| H-6 | 8.8 - 9.0 |
| S-CH₃ | 2.5 - 2.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 150 - 152 |
| C-4 | 125 - 127 |
| C-5 | 158 - 160 |
| C-6 | 130 - 132 |
| S-CH₃ | 13 - 15 |
Table 3: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (methyl) | 2900 - 3000 |
| C=N stretch | 1550 - 1600 |
| C-Cl stretch | 700 - 800 |
| C-S stretch | 600 - 700 |
The comparison of such predicted data with experimentally obtained spectra would provide strong evidence for the structural integrity of Pyridazine, 3-chloro-5-(methylthio)- . Any significant deviations between the predicted and experimental values could indicate the presence of impurities, an alternative isomer, or an unexpected molecular conformation. Therefore, the synergy between theoretical prediction and experimental measurement of spectroscopic properties is a cornerstone of modern chemical research, facilitating the confident structural assignment of newly synthesized compounds.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the synthesis of advanced pyridazine derivatives and fused systems starting from the chemical compound Pyridazine, 3-chloro-5-(methylthio)- .
The requested article structure focuses on specific synthetic transformations:
Synthesis of Advanced Pyridazine Derivatives and Fused Systems from 3 Chloro 5 Methylthio Pyridazine
Derivatization at Peripheral Positions of the Pyridazine (B1198779) Ring
Introduction of Carbon-Based Functional Groups
Extensive searches for these reactions using "Pyridazine, 3-chloro-5-(methylthio)-" as the specific starting material did not yield any published research findings. The scientific literature describes the synthesis of these fused heterocyclic systems and the derivatization of pyridazine rings using other precursors, but not the specific pathways from 3-chloro-5-(methylthio)pyridazine.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.
Exploration of Nitrogen-Containing Substituents from 3-Chloro-5-(methylthio)pyridazine
The strategic introduction of nitrogen-containing functional groups onto the pyridazine core, starting from 3-chloro-5-(methylthio)pyridazine, represents a pivotal step in the synthesis of advanced derivatives and fused heterocyclic systems. This process primarily involves the nucleophilic aromatic substitution (SNAr) of the reactive chlorine atom at the 3-position. The electron-deficient nature of the pyridazine ring, further activated by the adjacent nitrogen atoms, facilitates the displacement of the chloro group by a diverse array of nitrogen nucleophiles.
Synthesis of Hydrazinyl Derivatives
A key transformation in the elaboration of the 3-chloro-5-(methylthio)pyridazine scaffold is its reaction with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by heating the chloro-precursor with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or dioxane. This straightforward nucleophilic substitution yields 3-hydrazinyl-5-(methylthio)pyridazine, a versatile intermediate for the construction of fused heterocyclic systems like triazolopyridazines and pyrazolopyridazines. The hydrazinyl moiety introduces a highly reactive dinucleophilic site, opening avenues for subsequent cyclization reactions.
Synthesis of Amino Derivatives
The introduction of amino groups is achieved through reactions with ammonia (B1221849) or various primary and secondary amines. These reactions are fundamental for developing a wide range of substituted pyridazines with potential biological activities. The reaction conditions, including solvent, temperature, and the potential use of a base, are tailored based on the nucleophilicity and steric hindrance of the incoming amine. This approach allows for the synthesis of a library of N-substituted 3-amino-5-(methylthio)pyridazine derivatives, which can be further functionalized.
The table below summarizes the synthesis of representative nitrogen-substituted derivatives from 3-chloro-5-(methylthio)pyridazine.
| Starting Material | Reagent | Product |
| 3-Chloro-5-(methylthio)pyridazine | Hydrazine hydrate | 3-Hydrazinyl-5-(methylthio)pyridazine |
| 3-Chloro-5-(methylthio)pyridazine | Ammonia | 3-Amino-5-(methylthio)pyridazine |
| 3-Chloro-5-(methylthio)pyridazine | Primary/Secondary Amine | N-Substituted-3-amino-5-(methylthio)pyridazine |
This interactive table provides a summary of the key synthetic transformations. Detailed experimental conditions and yields would be dependent on the specific amine used and the reaction parameters optimized in the laboratory setting.
The exploration of these nitrogen-containing substituents is crucial for the development of novel pyridazine-based compounds. The resulting amino and hydrazinyl derivatives serve as pivotal building blocks for creating more complex molecules, including fused heterocyclic systems with diverse pharmacological profiles. Further research in this area continues to focus on expanding the scope of nitrogen nucleophiles and optimizing reaction conditions to achieve higher yields and greater molecular diversity.
Methodological Considerations in Academic Pyridazine Research
Strategy for Synthetic Route Design and Optimization
The synthesis of specifically substituted pyridazine (B1198779) derivatives, such as 3-chloro-5-(methylthio)pyridazine, requires a strategic approach to ensure regiochemical control and high yields. The design of a synthetic route typically involves retrosynthetic analysis, starting from the target molecule and working backward to identify readily available starting materials. A plausible and common strategy for this class of compounds involves the construction of the pyridazine ring followed by functional group interconversions.
A key intermediate in the synthesis of many chloro-pyridazines is the corresponding pyridazinone. For the target compound, a likely precursor would be 5-(methylthio)pyridazin-3(2H)-one. The synthesis of such pyridazinone precursors can be achieved through various condensation reactions, for instance, reacting a 1,3-dicarbonyl compound with hydrazine (B178648).
Once the pyridazinone is obtained, a crucial step is its conversion to the chloro-derivative. This is commonly accomplished through a chlorination reaction using reagents like phosphorus oxychloride (POCl₃) researchgate.netnih.gov. The reaction conditions for this step, such as temperature and reaction time, must be carefully optimized to maximize the yield of the desired 3-chloro-5-(methylthio)pyridazine and minimize the formation of byproducts.
Optimization of the synthetic route is a critical aspect of the research. This involves a systematic investigation of various reaction parameters. For instance, in related pyridazine syntheses, different phosphines have been screened to improve the efficiency of cyclization steps, with tributyl phosphine in diisopropyl ether proving to be highly effective, reducing reaction times to under 30 minutes and increasing yields core.ac.uk. Furthermore, the choice of solvent can significantly influence reaction outcomes; studies have shown that using ionic liquids can reduce reaction times from days to hours and increase yields substantially compared to conventional solvents ecnu.edu.cn.
A summary of a potential synthetic strategy and optimization points is presented below.
| Step | Reaction | Key Reagents/Conditions | Optimization Considerations |
| 1 | Ring Formation | 1,3-dicarbonyl precursor, Hydrazine hydrate (B1144303) | Control of temperature and pH to ensure correct cyclization and regioselectivity. |
| 2 | Chlorination | 5-(methylthio)pyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃) | Reaction temperature and duration to prevent degradation and side reactions. |
| 3 | Purification | Column chromatography, Recrystallization | Selection of appropriate solvent systems for efficient separation of the product from impurities. |
This systematic approach to route design and optimization is essential for the efficient and reliable production of complex pyridazine structures for further study.
Analytical Methodologies for Complex Pyridazine Structures
The unambiguous characterization of complex pyridazine structures like 3-chloro-5-(methylthio)pyridazine is fundamental to validate its synthesis and purity. A combination of spectroscopic and chromatographic techniques is employed to elucidate the exact molecular structure and confirm its identity.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural determination. For 3-chloro-5-(methylthio)pyridazine, ¹H NMR would show distinct signals for the protons on the pyridazine ring and the methyl group of the methylthio substituent. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions on the ring, confirming the 3-chloro and 5-methylthio substitution pattern. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom in the molecule mdpi.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₅H₅ClN₂S) nih.gov. The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of 3-chloro-5-(methylthio)pyridazine would show characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl bonds within the molecule liberty.edu.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of product purity mdpi.com.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC/MS), is a powerful technique for determining the purity of the final compound with high accuracy. It separates the target compound from any unreacted starting materials or byproducts, and the purity is typically reported as a percentage mdpi.com.
The combination of these analytical methods provides a comprehensive characterization of the synthesized molecule, ensuring its structural integrity and purity for any subsequent research or application.
| Analytical Technique | Purpose | Expected Data for 3-chloro-5-(methylthio)pyridazine |
| ¹H NMR | Elucidates proton framework and connectivity. | Signals for aromatic protons and methyl protons with specific chemical shifts and coupling constants. |
| ¹³C NMR | Determines the chemical environment of each carbon atom. | Distinct signals for each of the five carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and formula. | A molecular ion peak corresponding to C₅H₅ClN₂S, showing the characteristic chlorine isotopic pattern. |
| IR Spectroscopy | Identifies functional groups. | Absorption bands for aromatic C-H, C=N, C=C, and C-Cl bonds. |
| HPLC/LC-MS | Assesses purity and identifies impurities. | A major peak corresponding to the product, with purity often exceeding 95%. |
Development of Sustainable and Efficient Synthetic Protocols
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds, including pyridazines. The development of sustainable and efficient protocols aims to reduce environmental impact, improve safety, and enhance economic feasibility compared to traditional methods, which often rely on hazardous reagents and volatile organic solvents rasayanjournal.co.in.
Several green chemistry approaches have been successfully applied to the synthesis of pyridazine and related diazine derivatives:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. This technique has been employed for the synthesis of various pyridazine derivatives, offering a more energy-efficient alternative to conventional heating researchgate.netresearchgate.net.
Use of Ionic Liquids: Imidazolium ionic liquids have been investigated as alternative reaction media for pyridazine synthesis ecnu.edu.cn. These "Green Solvents" are non-volatile, thermally stable, and can often be recycled and reused multiple times. In some cases, they can also act as catalysts, simplifying the reaction setup. Research has shown that using ionic liquids can significantly shorten reaction times and improve yields ecnu.edu.cn.
Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) is a core principle of green chemistry. This approach minimizes waste and simplifies product purification. Techniques like ball milling can facilitate solid-state reactions, providing a larger surface area for reactants to interact rasayanjournal.co.in.
Metal-Free Catalysis: Many synthetic transformations rely on metal catalysts, which can be toxic and difficult to remove from the final product. The development of metal-free reaction pathways, such as certain aza-Diels-Alder reactions for constructing the pyridazine ring, offers a more sustainable and cost-effective alternative organic-chemistry.org.
The application of these principles to the synthesis of 3-chloro-5-(methylthio)pyridazine could involve exploring microwave-assisted chlorination or conducting the initial ring-forming condensation in an ionic liquid or under solvent-free conditions. Such strategies contribute to the advancement of more environmentally benign chemical manufacturing.
| Method | Conventional Approach | Sustainable (Green) Alternative | Advantages of Sustainable Alternative |
| Energy Input | Conventional heating (oil bath, heating mantle) for extended periods. | Microwave irradiation. | Rapid heating, reduced reaction times, improved energy efficiency researchgate.net. |
| Solvent | Volatile organic solvents (e.g., dioxane, benzene). | Ionic liquids, water, or solvent-free conditions. | Reduced pollution, improved safety, potential for solvent recycling ecnu.edu.cnrasayanjournal.co.in. |
| Catalysis | Use of heavy metal catalysts. | Metal-free protocols, organocatalysis. | Avoidance of toxic metal waste, reduced cost, simplified purification organic-chemistry.org. |
| Atom Economy | Multi-step syntheses with protecting groups, generating significant waste. | One-pot reactions, multicomponent reactions. | Higher efficiency, reduced waste generation, simplified procedures rasayanjournal.co.in. |
By integrating these sustainable methodologies, the synthesis of complex pyridazines can be made more efficient, safer, and more environmentally responsible.
Q & A
Basic: What synthetic methodologies are commonly employed to introduce methylthio groups at specific positions on pyridazine rings?
Answer:
The methylthio group (-SCH₃) is typically introduced via nucleophilic substitution or cross-coupling reactions. For example:
- Suzuki-Miyaura coupling using 3-bromo-6-(thiophen-2-yl)pyridazine and methylthio-substituted boronic acids can yield derivatives with precise regioselectivity .
- Direct substitution of halogen atoms (e.g., Cl) with methylthiolate (NaSCH₃ or CH₃SH under basic conditions) is effective, as demonstrated in the synthesis of 3-chloro-5-(methylthio)pyridazine analogs .
- Thiol-ene "click" chemistry may also be utilized for functionalization under mild conditions.
Key considerations: Optimize reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) to avoid over-substitution or side reactions.
Advanced: How can computational methods resolve contradictions in spectroscopic data for 3-chloro-5-(methylthio)pyridazine derivatives?
Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility, solvent effects, or tautomerism. Methodological approaches include:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to predict chemical shifts and compare them with experimental ¹H/¹³C NMR spectra. This helps validate assignments, particularly for ambiguous proton environments .
- Molecular dynamics simulations to assess solvent interactions and temperature-dependent conformational changes.
- Vibrational frequency analysis (IR/Raman) via computational models to distinguish between similar functional groups, such as C-S stretching modes in methylthio vs. thioether groups .
Basic: What spectroscopic and analytical techniques are essential for characterizing 3-chloro-5-(methylthio)pyridazine?
Answer:
- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., deshielding of pyridazine protons adjacent to Cl or SCH₃) and integration ratios. For example, the methylthio group typically appears as a singlet at δ ~2.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature).
- X-ray crystallography: Resolve crystal packing and bond angles, critical for confirming regiochemistry in solid-state studies .
- Elemental analysis: Validate purity by matching calculated vs. observed C/H/N/S percentages (±0.3% tolerance) .
Advanced: How does the methylthio group influence the electronic and biological properties of pyridazine derivatives?
Answer:
- Electronic effects: The -SCH₃ group is moderately electron-donating via hyperconjugation, altering the pyridazine ring’s π-electron density. This impacts absorption spectra (e.g., bathochromic shifts in UV-Vis) and redox behavior, as shown in thienylpyridazine derivatives .
- Biological activity: Methylthio substituents enhance lipophilicity, improving membrane permeability. In FPR (formyl peptide receptor) agonists, this group increases receptor binding affinity by stabilizing hydrophobic interactions in enzymatic pockets .
- Experimental validation: Compare IC₅₀ values of methylthio analogs vs. methoxy or chloro derivatives in receptor-binding assays .
Advanced: What strategies mitigate low yields or side reactions during the synthesis of halogenated pyridazine derivatives?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., NH or OH groups) to direct substitution to the desired position.
- Microwave-assisted synthesis: Accelerate reaction kinetics, reducing decomposition pathways. For example, cycloaddition reactions under high-pressure conditions (e.g., 300 kbar) improve regioselectivity .
- In situ monitoring: Use techniques like synchrotron XRD or IR spectroscopy to track bond formation and optimize reaction termination points .
- Purification: Employ flash chromatography (e.g., 0–60% EtOAc/hexanes gradient) or preparative HPLC to isolate target compounds from byproducts like dihalogenated species .
Basic: What are the key challenges in scaling up laboratory-scale syntheses of 3-chloro-5-(methylthio)pyridazine?
Answer:
- Solvent compatibility: Transition from polar aprotic solvents (e.g., DMF) to greener alternatives (e.g., ethanol/water mixtures) to reduce toxicity and cost.
- Catalyst recovery: Use immobilized Pd catalysts or flow chemistry systems to minimize metal leaching and improve recyclability .
- Thermal stability: Methylthio groups may decompose under prolonged heating; optimize temperature control via jacketed reactors.
Advanced: How can researchers leverage machine learning to predict Hansen solubility parameters for 3-chloro-5-(methylthio)pyridazine?
Answer:
- Model training: Use NLP-inspired molecular embeddings (e.g., ChemBERTa) to correlate SMILES strings with experimental solubility data. Fine-tune models on pyridazine-specific datasets .
- Validation: Compare predicted vs. experimental HSP values (δD, δP, δH) in solvents like DMSO or chloroform. Address outliers via attention mechanism analysis to identify structural features affecting solubility .
Advanced: What mechanistic insights guide the design of pyridazine-based probes for biological targets?
Answer:
- Docking studies: Use software like AutoDock Vina to simulate interactions between 3-chloro-5-(methylthio)pyridazine and enzyme active sites (e.g., kinases or GPCRs). Prioritize derivatives with high binding scores and favorable ADMET profiles .
- Structure-activity relationship (SAR): Systematically modify substituents (e.g., replacing Cl with CF₃) to assess impacts on potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
